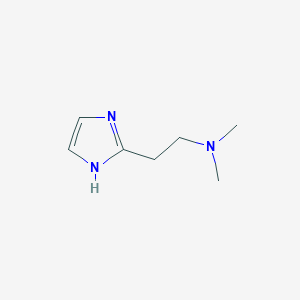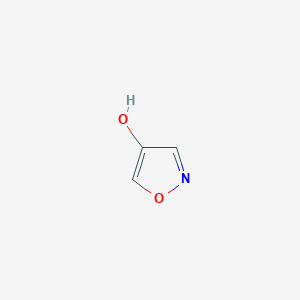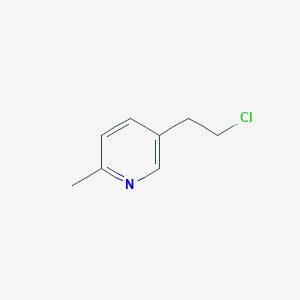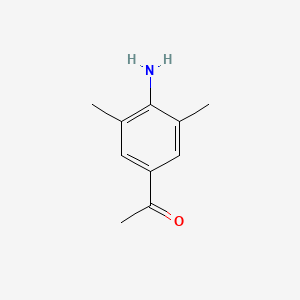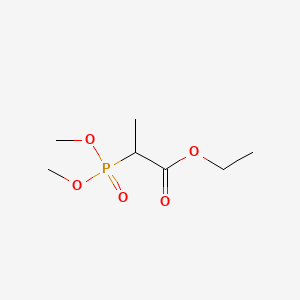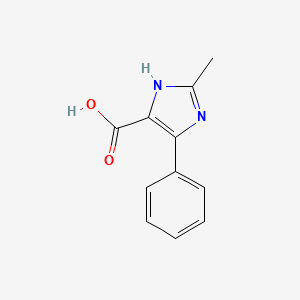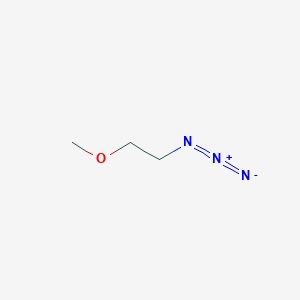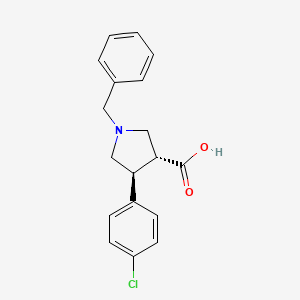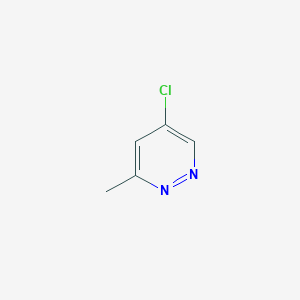
5-Chloro-3-methylpyridazine
説明
5-Chloro-3-methylpyridazine is a useful research compound. Its molecular formula is C5H5ClN2 and its molecular weight is 128.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis as an Intermediate for Pesticides and Antiviral Drugs
5-Chloro-3-methylpyridazine is recognized as an important intermediate in the synthesis of pesticides and antiviral drugs. Zhao Chun-shen (2009) discussed the synthesis of 3-chloro-5-methylpyridazine, a closely related compound, from citraconic anhydride through steps including chlorination, substitution, and oxidation reactions (Zhao Chun-shen, 2009). Similarly, Yang Shao-juan (2012) introduced a method for synthesizing 3-chloro-4-methylpyridazine, again an important intermediate for pesticides and antiviral drugs, starting from hydrazine hydrate and citraconic anhydride (Yang Shao-juan, 2012).
Inhibitor Adsorption in Steel Corrosion
A study by M. Bouklah et al. (2006) revealed that derivatives of pyridazine, such as 5-(2-chlorobenzyl)-6-methylpyridazine-3(2H)-thione, have a significant inhibitory effect on steel corrosion in acidic environments. This suggests potential applications in corrosion protection (M. Bouklah et al., 2006).
Applications in Organic Synthesis and Pharmaceutical Development
This compound derivatives have been studied for their potential in organic synthesis and pharmaceutical development. For instance, D. Barlocco et al. (1999) synthesized a novel tricyclic heterocyclic system using a 6-methylpyridazin-3-one derivative, indicating the utility of pyridazine derivatives in developing adrenoceptor antagonists (D. Barlocco et al., 1999).
Purification and Separation Techniques
Research has also focused on the purification and separation techniques for pyridazine compounds. Su Li (2005) described methods for separating and purifying 2-Chloro-5-Trichloromethylpyridine, which is vital for the production of certain medicines and pesticides (Su Li, 2005).
Electrochemical Synthesis Methods
In the field of electrochemical synthesis, studies have shown efficient methods for preparing functionalized aryl- and heteroarylpyridazines. S. Sengmany et al. (2007) reported on a nickel-catalyzed electrochemical cross-coupling reaction involving 3-chloro-6-methylpyridazine, highlighting its utility in synthesizing various functionalized compounds (S. Sengmany et al., 2007).
Potential Anti-Inflammatory, Analgesic, and Antipyretic Activities
There is also research indicating the potential medical applications of pyridazine derivatives. R. Sofia et al. (1975) presented evidence of the effectiveness of certain pyridazine derivatives as anti-inflammatory and antipyretic agents (R. Sofia et al., 1975).
特性
IUPAC Name |
5-chloro-3-methylpyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c1-4-2-5(6)3-7-8-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXZXNHHPNJZFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


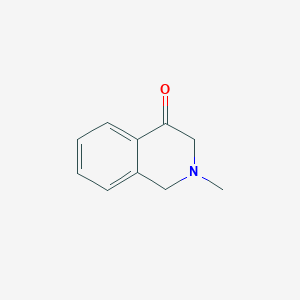
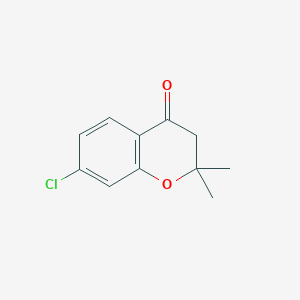
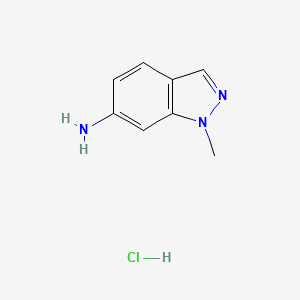
![N,N-Dimethyl-2-(((1S,2S,4R)-1,7,7-trimethyl-2-phenylbicyclo[2.2.1]heptan-2-yl)oxy)ethanamine](/img/structure/B3194129.png)

